molecular formula C14H20O7 B1613129 4-Methoxybenzyl beta-D-glucopyranoside CAS No. 81381-72-8

4-Methoxybenzyl beta-D-glucopyranoside

Cat. No. B1613129
CAS RN: 81381-72-8
M. Wt: 300.3 g/mol
InChI Key: GRBSGJQPRONUPW-UHFFFAOYSA-N
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Description

4-Methoxybenzyl glucoside, also known as P-anisyl glucoside, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. 4-Methoxybenzyl glucoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-methoxybenzyl glucoside is primarily located in the cytoplasm. Outside of the human body, 4-methoxybenzyl glucoside can be found in fruits and herbs and spices. This makes 4-methoxybenzyl glucoside a potential biomarker for the consumption of these food products.

Scientific Research Applications

Biochemical Analysis and Clinical Diagnostics

4-Methoxybenzyl beta-D-glucopyranoside and related compounds are often used as substrates in biochemical assays. For example, urinary N-acetyl-beta-D-glucosaminidase (NAG) activity is measured using a chromogenic substrate closely related to 4-Methoxybenzyl beta-D-glucopyranoside, providing insights into early diabetic nephropathy and glycaemic control in diabetes patients (Watts et al., 1988). Similarly, alpha-glucosidase activity in serum, important for assessing cystic fibrosis and pancreatitis, is measured using a fluorogenic substrate akin to 4-Methoxybenzyl beta-D-glucopyranoside (Porter et al., 1986).

Enzymatic Studies and Therapeutic Monitoring

Enzymatic activity measurements are vital for understanding various diseases and guiding treatment strategies. For instance, β-glucocerebrosidase activity in Gaucher patients' leukocytes is measured using a method involving a substrate related to 4-Methoxybenzyl beta-D-glucopyranoside, helping in therapeutic decision-making and treatment optimization (Colomer et al., 2014). Also, the presence of certain enzyme activities, like salivary β-glucosidase, has been linked to conditions such as halitosis, offering potential therapeutic targets (Teixeira Essenfelder et al., 2021).

Pharmacokinetics and Drug Monitoring

Compounds similar to 4-Methoxybenzyl beta-D-glucopyranoside are used in the pharmacokinetic modeling of drugs, aiding in understanding drug metabolism and optimizing dosage. For instance, 4'-demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)'s metabolite formation and elimination were studied in cancer patients, providing essential insights for therapy customization (Pelsor et al., 1978).

Molecular and Genetic Research

On a molecular level, genetic studies often utilize compounds structurally related to 4-Methoxybenzyl beta-D-glucopyranoside. A study identified a variant in the hTAS2R16 gene, encoding a taste receptor for bitter beta-glucopyranosides, which is significantly associated with alcohol dependence, showing the genetic interplay between taste perception and addiction (Hinrichs et al., 2006).

Diagnostic Marker Identification

Enzymatic activities, when aberrant, serve as markers for various diseases. For example, plasma lysosomal glycohydrolases, including enzymes related to 4-Methoxybenzyl beta-D-glucopyranoside, are studied to understand their potential as diagnostic markers in the general population, highlighting the importance of such compounds in early disease detection and population health studies (Lombardo et al., 1996).

properties

CAS RN

81381-72-8

Product Name

4-Methoxybenzyl beta-D-glucopyranoside

Molecular Formula

C14H20O7

Molecular Weight

300.3 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

GRBSGJQPRONUPW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

melting_point

137-138°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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